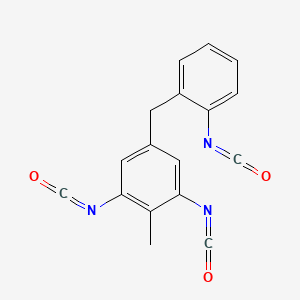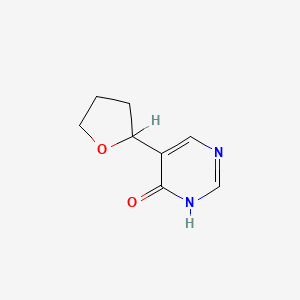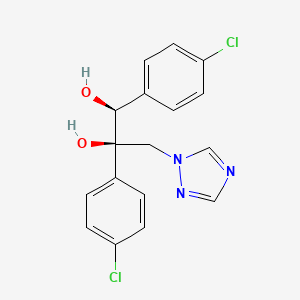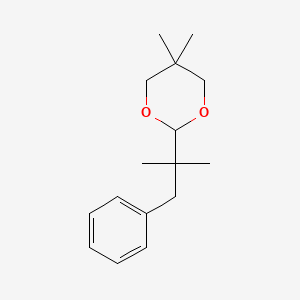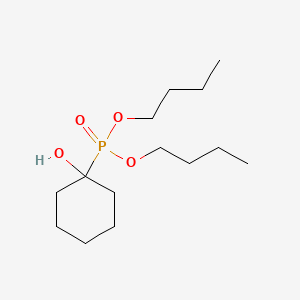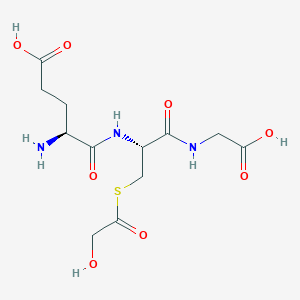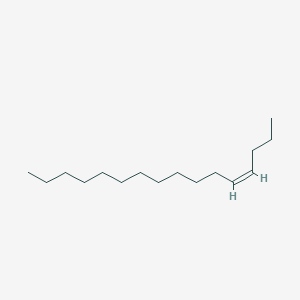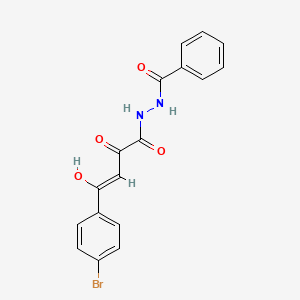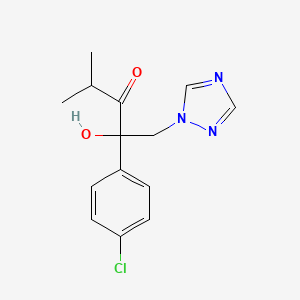
2-(2-Carboxyethylamino)-4-methylsulfanylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/PD0575000 is a compound that has garnered attention due to its unique properties and applications in various fields. The National Institute for Occupational Safety and Health (NIOSH) is responsible for conducting research and making recommendations for the prevention of work-related injury and illness, and this compound is one of the many chemicals they study .
Métodos De Preparación
The preparation of NIOSH/PD0575000 involves specific synthetic routes and reaction conditions. One of the methods includes the use of gas chromatography with an electrolytic conductivity detector. The process involves the use of reagents such as aldrin, lindane, isooctane, and benzene. The calibration stock solution is prepared by dissolving aldrin or lindane in a mixture of benzene and isooctane . The industrial production methods are detailed in the NIOSH Manual of Analytical Methods .
Análisis De Reacciones Químicas
NIOSH/PD0575000 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, nitrogen, and isooctane. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of gas chromatography can result in the formation of specific analytes that are detected and measured .
Aplicaciones Científicas De Investigación
NIOSH/PD0575000 has a wide range of scientific research applications. It is used in chemistry for the analysis of contaminants in workplace air and in the blood and urine of workers who are occupationally exposed. In biology, it is used to study the effects of exposure to various chemicals. In medicine, it helps in understanding the health risks associated with chemical exposure. In industry, it is used to develop methods for measuring early markers of adverse health effects and injuries .
Mecanismo De Acción
The mechanism of action of NIOSH/PD0575000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by interacting with enzymes and receptors in the body, leading to various biochemical and physiological changes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
NIOSH/PD0575000 can be compared with other similar compounds such as perchloroethylene and volatile organic compounds. Perchloroethylene, for example, is used in dry cleaning and has similar properties to NIOSH/PD0575000. NIOSH/PD0575000 is unique in its specific applications and the methods used for its analysis and detection .
Conclusion
NIOSH/PD0575000 is a versatile compound with significant applications in various fields. Its unique properties and the methods used for its preparation, analysis, and application make it an important compound for scientific research and industrial use.
Propiedades
Número CAS |
5347-14-8 |
|---|---|
Fórmula molecular |
C8H15NO4S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
2-(2-carboxyethylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-14-5-3-6(8(12)13)9-4-2-7(10)11/h6,9H,2-5H2,1H3,(H,10,11)(H,12,13) |
Clave InChI |
DRPIQWYKUGTOPA-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(C(=O)O)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



